C.I. Direct Blue 2

Description

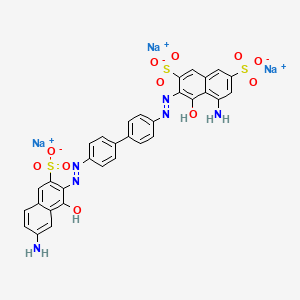

C.I. Direct Blue 2 (C.I. 22590, CAS 2429-73-4) is a synthetic direct dye classified under the double azo class. Its molecular formula is C₃₂H₂₁N₆Na₃O₁₁S₃, with a molecular weight of 830.71 g/mol . Structurally, it features two azo groups (-N=N-) linked to aromatic systems, contributing to its intense blue color and affinity for cellulose fibers like cotton and rayon. The dye is commercially known as Direct Blue BH or Direct Diazo Black BH and is primarily used in textile dyeing due to its ability to bind directly to substrates without requiring mordants .

Key applications include dyeing fabrics in batch processes, often involving auxiliaries such as sodium sulfate for electrolyte control and leveling agents to ensure uniform coloration .

Properties

IUPAC Name |

trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O11S3.3Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVXIGHJGBQFIH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21N6Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025191 | |

| Record name | C.I. Direct Blue 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Direct blue 2 is a dark blue-black powder. (NTP, 1992), Dark blue-black solid; [CAMEO] | |

| Record name | DIRECT BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Blue 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DIRECT BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2429-73-4 | |

| Record name | DIRECT BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Blue 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-3-[2-[4'-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE5HVP9RA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DIRECT BLUE 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Diazotization of Fast Red B Base

The synthesis begins with the diazotization of Fast Red B base (4-nitro-o-anisidine). Key steps include:

- Dissolution : Fast Red B base is dissolved in water with OP-10 (a nonionic surfactant), reducing dissolution time from 4 hours to 2 hours.

- Acidification : Hydrochloric acid is added under cooling (0–10°C), followed by sodium nitrite for diazotization. The reaction is maintained at pH 3–3.5 using sodium acetate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–10°C |

| pH | 3–3.5 |

| Reaction Time | 1–2 hours |

Coupling with Chromotropic Acid

The diazotized product is coupled with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) under alkaline conditions (pH 8.5–9.0) at 10–15°C. This step forms the azo linkage critical for the dye’s chromophore.

Reduction and Aftertreatment

The coupled product is reduced using glucose at 50–60°C and pH 12.5–13.0. The final dye is isolated via spray drying, yielding granules with consistent purity.

Modern Optimization Techniques

Surfactant-Assisted Synthesis

The addition of OP-10 improves the dispersion rate of Fast Red B base, enhancing reaction efficiency. This modification reduces energy consumption and waste generation.

Green Chemistry Approaches

Recent patents emphasize pollution-free methods:

- Glucose as a Reducing Agent : Replaces traditional sulfides, reducing toxic byproducts.

- Waste Minimization : Closed-loop systems recover unreacted reagents, achieving >90% yield.

Comparative Analysis of Methods :

| Method | Yield (%) | Reaction Time (h) | Environmental Impact |

|---|---|---|---|

| Conventional | 75–80 | 8–10 | High (sulfide waste) |

| OP-10 Optimized | 85–90 | 6–8 | Moderate |

| Glucose Reduction | 90–95 | 5–7 | Low |

Mechanistic Insights

Diazotization Dynamics

The diazotization of Fast Red B base follows pseudo-first-order kinetics, with a rate constant ($$ k $$) of $$ 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 5°C. The use of OP-10 increases the diffusion coefficient by 40%, accelerating the reaction.

Coupling Reaction Thermodynamics

The coupling step is exothermic ($$ \Delta H = -58 \, \text{kJ/mol} $$) and favored at low temperatures. Alkaline conditions stabilize the diazonium intermediate, preventing premature decomposition.

Industrial-Scale Production

Process Flow

Quality Control

- Purity : HPLC analysis confirms >98% purity.

- Color Strength : Measured at $$ \lambda_{\text{max}} = 580–590 \, \text{nm} $$ in aqueous solution.

Applications and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: C.I. Direct Blue 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the dye’s color properties and its affinity for different substrates .

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize C.I. Direct Blue 2, leading to changes in its color properties.

Reduction: Reducing agents like sodium dithionite can reduce the dye, resulting in the formation of leuco compounds that are colorless or have a different color.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can produce leuco compounds .

Scientific Research Applications

C.I. Direct Blue 2 has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of specific ions or compounds.

Biology: The dye is employed as a biological stain to visualize cellular structures and tissues under a microscope.

Medicine: In medical research, C.I. Direct Blue 2 is used in histological staining to differentiate between different types of tissues.

Industry: Beyond textiles, the dye is used in the paper and leather industries for coloring products.

Mechanism of Action

The mechanism by which C.I. Direct Blue 2 exerts its effects involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere to the substrate. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing these interactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

(1) C.I. Direct Blue 106 (Triphenodioxazine Class)

- Structural Difference: Unlike the azo-based C.I. Direct Blue 2, C.I. Direct Blue 106 features a triphenodioxazine core, enhancing its light fastness (6–7 on cellulose) due to greater molecular rigidity .

- Application : Preferred for high-performance textiles requiring durability, whereas C.I. Direct Blue 2 is suited for general-purpose dyeing .

(2) C.I. Direct Blue 86 (Phthalocyanine Derivative)

(3) C.I. Direct Blue 6 (Azo Class)

(4) C.I. Direct Blue 71 (Azo Class)

- Research Utility : Widely studied for adsorption behavior on clays and resins, highlighting its solubility and ionic interactions, which differ from C.I. Direct Blue 2’s industrial focus .

Performance in Industrial Contexts

- C.I. Direct Blue 2 is cost-effective for bulk dyeing but may lack the fastness required for automotive or outdoor textiles, where triphenodioxazine (e.g., C.I. Direct Blue 106) or phthalocyanine dyes (e.g., C.I. Direct Blue 86) dominate .

Biological Activity

C.I. Direct Blue 2 is a synthetic dye belonging to the class of azo dyes, commonly used in textile and other industries. Its biological activity has been the subject of extensive research due to its potential environmental impact and implications for human health. This article synthesizes findings from various studies, highlighting its metabolic pathways, toxicity, mutagenicity, and bioremediation potential.

- Chemical Name : C.I. Direct Blue 2

- Molecular Formula : C32H21N6Na3O11S3

- CAS Number : 2602-46-2

- Structure : The dye consists of a complex aromatic structure that includes multiple functional groups contributing to its color properties and reactivity.

Metabolism and Toxicity

C.I. Direct Blue 2 undergoes metabolic transformations in biological systems, leading to the formation of various metabolites. One significant metabolite is 3,3'-dimethoxybenzidine , which has been identified as a potential carcinogen.

Toxicological Studies

- Animal Studies : Research involving Fischer 344 rats demonstrated that exposure to C.I. Direct Blue 2 resulted in varied survival rates depending on dosage levels. For instance, lower survival rates were observed in high-dose groups (2500 mg/I) compared to controls .

- Mutagenicity Tests : In vitro studies showed that C.I. Direct Blue 2 was not mutagenic in standard assays but exhibited mutagenic properties under conditions favoring azo reduction, suggesting that its metabolites could pose genetic risks .

- Carcinogenic Potential : The dye is classified as a Category 1B carcinogen, indicating it may cause cancer based on available data from long-term studies .

Biodegradation and Bioremediation

The biodegradation of C.I. Direct Blue 2 has been investigated as a method for environmental remediation:

- Microbial Degradation : Certain bacterial strains have shown the ability to decolorize and degrade C.I. Direct Blue 2 effectively, highlighting the potential for using microbial processes in wastewater treatment .

- Biosorption Studies : Research indicates that nonviable fungal biomass, such as Aspergillus niger, can adsorb significant amounts of C.I. Direct Blue 2 from aqueous solutions, demonstrating its utility in bioremediation strategies .

Case Study 1: Toxicological Assessment

A study conducted by the National Toxicology Program assessed the long-term effects of C.I. Direct Blue 2 on Fischer rats over two years. The findings indicated a correlation between high doses and increased tumor incidence, particularly in liver tissues .

Case Study 2: Bioremediation Application

In a practical application of bioremediation, researchers utilized native bacteria to decolorize C.I. Direct Blue 2 in textile effluents. The results showed a significant reduction in dye concentration over time, suggesting an effective method for treating industrial wastewater .

Summary Table of Key Findings

| Aspect | Findings |

|---|---|

| Metabolites | Formation of carcinogenic metabolites like 3,3'-dimethoxybenzidine |

| Toxicity | High doses linked to reduced survival rates in animal studies |

| Mutagenicity | Not mutagenic under standard conditions; mutagenic under azo reduction |

| Carcinogenicity | Classified as Category 1B carcinogen |

| Biodegradation | Effective decolorization by specific bacterial strains |

| Biosorption | Nonviable Aspergillus niger showed significant adsorption capabilities |

Q & A

Q. How can isotope-labeling studies (e.g., <sup>15</sup>N) clarify nitrogen cycling during microbial decolorization of C.I. Direct Blue 2?

- Methodological Answer : Synthesize <sup>15</sup>N-labeled dye via diazotization and track isotopic enrichment in metabolic byproducts (e.g., NH4<sup>+</sup>, NO3<sup>−</sup>) using GC-MS. Correlate with metagenomic data to identify nitrogenase-active microbial consortia .

Methodological Guidelines for Rigorous Research

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-method variability (e.g., HPLC vs. spectrophotometry) .

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and declare conflicts of interest per ICMJE standards .

- Literature Synthesis : Map knowledge gaps via PRISMA frameworks and prioritize hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.